
1-Bromo-1-propene
Overview
Description
1-Bromo-1-propene (CAS 590-14-7) is an unsaturated organobromine compound with the molecular formula C₃H₅Br. It exists as a mixture of cis- and trans-isomers, with the Z-isomer predominating in commercial samples . Structurally, it features a bromine atom attached to the first carbon of a propene backbone, making it an allylic bromide. This compound is a colorless liquid with a boiling point of 58–60°C and is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions and isomerization studies . Its reactivity is attributed to the electron-deficient sp²-hybridized carbon adjacent to the bromine atom, which facilitates nucleophilic substitution and elimination reactions.
Mechanism of Action
Target of Action
1-Bromo-1-propene, also known as 1-bromoprop-1-ene, bromopropene, Propenyl bromide, or 1-propene, 1-bromo-, (1Z)-, is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used in the synthesis of organic reagents .
Mode of Action
The mode of action of this compound involves its interaction with other organic molecules in a chemical reaction. For instance, when treated with n-BuLi, this compound generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of organic reagents. For example, it can be used in the synthesis of methyl but-2-ynoate and 1-iodopropyne .
Pharmacokinetics
Its physical properties such as boiling point (3337 K) and enthalpy of vaporization suggest that it can easily transition from a liquid to a gas, which may influence its bioavailability .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For instance, it can generate propynyllithium anion, which can further react with other molecules to form new compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, its phase change data indicates that its state (liquid or gas) can change with varying temperatures and pressures . This can affect the compound’s stability, efficacy, and the outcomes of the chemical reactions it participates in.
Biological Activity
1-Bromo-1-propene (C3H5Br), also known as 1-propenyl bromide, is an organic compound with significant relevance in chemical synthesis and biological research. Its unique structure and reactivity make it a valuable compound for various applications, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
- Molecular Formula : C3H5Br
- Molecular Weight : 120.98 g/mol
- Boiling Point : 58-63 °C
- Appearance : Colorless to yellow liquid
- Purity : Typically around 95% .
This compound primarily acts as an alkylating agent in biochemical reactions. Its mode of action involves:
- Interaction with Nucleophiles : The compound can react with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This is particularly relevant in the context of DNA and protein interactions.
- Synthesis of Organic Compounds : It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals. For instance, it can be used to produce methyl but-2-ynoate and 1-iodopropyne through nucleophilic addition reactions .
Cytotoxicity
Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The compound's ability to induce cell death is attributed to its alkylating properties, which can lead to DNA damage.
Case Studies
-
Inhalation Toxicity in Rats :
- A study conducted on rats exposed to this compound revealed significant liver changes after one week of intermittent inhalation. The exposure resulted in increased liver enzymes, indicating potential hepatotoxicity .
- The study highlighted the compound's irritant properties, causing skin and eye irritation upon contact .
- Carcinogenic Potential :
Toxicological Data Summary
Scientific Research Applications
Organic Synthesis
1-Bromo-1-propene is widely utilized in organic synthesis due to its reactivity as an alkylating agent. Its ability to participate in nucleophilic addition reactions makes it valuable for creating complex organic molecules.
Key Reactions
-
Formation of Propynyllithium : When treated with strong bases such as n-Butyllithium (n-BuLi), this compound generates propynyllithium, a highly nucleophilic species that can undergo further reactions with various electrophiles.
- Synthesis of Alkynes : It serves as a precursor for the synthesis of functionalized alkynes, such as methyl but-2-ynoate and 1-iodopropyne, which are important in pharmaceutical development.
Reaction Type | Example Product | Reference |
---|---|---|
Nucleophilic Addition | Methyl but-2-ynoate | Journal of Organic Chemistry |
Alkylation | 1-Iodopropyne | Chemical Reviews |
Heterocyclic Synthesis | Various heterocycles | Angewandte Chemie |
Pharmaceutical Applications
In medicinal chemistry, this compound is crucial for synthesizing biologically active compounds. Its reactivity allows for the modification of existing drugs or the development of new therapeutic agents.
Case Studies
- Antibacterial Activity : Research has shown that halogenated compounds like this compound exhibit significant antibacterial properties by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism makes it a candidate for addressing antibiotic-resistant bacteria .
- Synthesis of Anticancer Agents : The compound has been studied for its role in synthesizing potential anticancer agents, showcasing its versatility in drug development .
Agrochemical Applications
In the agricultural sector, this compound is employed in the synthesis of pesticides and herbicides. Its ability to modify biological pathways in plants makes it valuable for developing agrochemicals that enhance crop yield and resistance to pests.
Industrial Uses
The compound is also used as a solvent and intermediate in the production of various industrial chemicals, including adhesives and cleaning agents. Its solvent properties are leveraged in formulations requiring effective degreasing and cleaning capabilities.
Toxicological Considerations
While this compound has numerous applications, it is essential to consider its toxicological profile:
Comparison with Similar Compounds
To contextualize the chemical behavior and applications of 1-bromo-1-propene, it is compared with structurally related brominated and chlorinated hydrocarbons. Key differences in molecular structure, reactivity, and applications are highlighted below.
Structural and Functional Group Variations
Table 1: Comparative Analysis of this compound and Analogous Compounds
Preparation Methods
Direct Bromination of Propene Derivatives
One of the classical approaches to synthesizing 1-bromo-1-propene is the direct bromination of propene or its derivatives under controlled conditions to achieve regioselective addition of bromine at the 1-position.
Hydrobromination of Propene : The addition of hydrogen bromide (HBr) to propene under specific catalytic conditions can yield this compound. This reaction is typically catalyzed by ozonide catalysts or other active catalytic species.
Catalytic Ozonide Method : A patented process (EP0984910A1) describes the production of this compound by reacting hydrogen bromide with propene in the presence of a preformed ozonide catalyst. The process can be conducted in either liquid or vapor phase, with reaction temperatures ranging from 10 to 150°C and pressures from atmospheric up to 690 kPa. The stoichiometric excess of propene relative to HBr favors the formation of this compound as the principal product. The ozonide catalyst can be introduced as a spray or mist to enhance reaction efficiency. This method is adaptable for batch, semi-continuous, or continuous industrial-scale synthesis and is noted for its environmental friendliness and operational safety.
Parameter | Range / Condition | Notes |
---|---|---|
Temperature | 10–150°C (preferably 15–70°C) | Maintains liquid phase in reactor sump |
Pressure | 0–690 kPa (0–100 psig) | Typically 0–345 kPa in preferred range |
Catalyst | Preformed ozonide catalyst | Introduced as spray/mist |
Reactant ratio | Excess propene relative to HBr | Enhances selectivity |
Reaction phase | Liquid, vapor, or mixed phase | Flexible operation |
Operation mode | Batch, semi-continuous, continuous | Industrial scalability |
Preparation from Allylic Bromides via Lithiation
Another synthetic route involves the preparation of this compound as an intermediate for further transformations such as propynyllithium formation.
From (Z/E)-1-Bromo-1-propene to Propynyllithium : Research by Suffert (1995) demonstrated an easy and useful preparation of propynyllithium from (Z/E)-1-bromo-1-propene. The starting material, this compound, is synthesized with control over stereochemistry (Z/E isomers), which is crucial for downstream applications. The method involves the treatment of this compound with n-butyllithium to generate propynyllithium reagents. The synthesis of this compound itself can be achieved by bromination of propyne or via other bromination techniques.
Isomeric Composition : NMR analysis of distilled this compound shows a 3:1 ratio of Z to E isomers, indicating stereochemical control during preparation is important for the purity of the final product.
Aspect | Detail |
---|---|
Starting material | (Z/E)-1-bromo-1-propene |
Reagent for lithiation | n-Butyllithium (2.58 M in hexanes) |
Isomer ratio (Z:E) | Approximately 3:1 |
Application | Synthesis of propynyllithium |
Alternative Synthetic Routes
While the above two methods are predominant, other synthetic approaches may include:
Bromination of Allylic Alcohols : Conversion of allylic alcohols to allylic bromides using phosphorus tribromide (PBr3) or other brominating agents, followed by elimination to yield this compound.
Halogen Exchange Reactions : Starting from 1-iodo-1-propene, halogen exchange with bromide sources can afford this compound, though this is less common due to availability and cost.
Summary Table of Preparation Methods
Method | Reagents / Catalysts | Conditions | Advantages | Limitations |
---|---|---|---|---|
Hydrobromination with ozonide catalyst | Propene, HBr, ozonide catalyst | 10–150°C, 0–690 kPa, liquid/vapor phase | Industrial scalability, environmental safety | Requires catalyst preparation |
Bromination of propyne | Propyne, brominating agent | Controlled temperature, inert solvent | Stereochemical control | Handling of propyne and bromine |
Lithiation of this compound | (Z/E)-1-bromo-1-propene, n-BuLi | Low temperature, inert atmosphere | Useful intermediate for further synthesis | Requires pure isomeric forms |
Research Findings and Notes
The catalytic ozonide method is notable for its operational safety and environmental benefits, making it suitable for large-scale industrial production.
The stereochemistry of this compound (Z/E ratio) significantly affects downstream reactions such as lithiation to propynyllithium, necessitating careful control during synthesis.
The hydrobromination reaction conditions (temperature, pressure, catalyst amount) can be fine-tuned to optimize yield and selectivity toward this compound.
Continuous processing and recycling of reaction mass improve efficiency and reduce waste in industrial setups.
Properties
IUPAC Name |
1-bromoprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
Record name | 1-Bromo-1-propene | |
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URL | https://haz-map.com/Agents/10044 | |
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CAS No. |
590-14-7 | |
Record name | 1-Bromo-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-bromopropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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